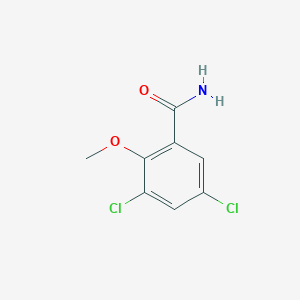
1-(2,5-Dichlorophenyl)sulfonylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)sulfonylimidazole, also known as DCPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
1-(2,5-Dichlorophenyl)sulfonylimidazole exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of the phosphate group from ATP to the target protein, thereby blocking the enzymatic activity of CK2. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to be a highly selective inhibitor of CK2, with no significant activity against other kinases.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have anti-inflammatory and anti-viral properties. In vivo studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of CK2, which allows for the specific inhibition of CK2 without affecting other kinases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 1-(2,5-Dichlorophenyl)sulfonylimidazole also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. 1-(2,5-Dichlorophenyl)sulfonylimidazole also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in scientific research. One area of interest is the role of CK2 in neurodegenerative disorders such as Alzheimer's disease. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a therapeutic agent. Another area of interest is the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in combination with other drugs to enhance their efficacy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to sensitize cancer cells to chemotherapy, and further studies are needed to investigate its potential as a combination therapy. Additionally, the development of more potent and selective inhibitors of CK2 based on the structure of 1-(2,5-Dichlorophenyl)sulfonylimidazole is an area of active research.
Conclusion:
In conclusion, 1-(2,5-Dichlorophenyl)sulfonylimidazole is a potent inhibitor of CK2 that has been widely used in scientific research. Its unique properties make it a valuable tool compound for studying the role of CK2 in various diseases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in neurodegenerative disorders and as a combination therapy in cancer treatment. Overall, 1-(2,5-Dichlorophenyl)sulfonylimidazole has the potential to make significant contributions to the field of scientific research.
Synthesis Methods
1-(2,5-Dichlorophenyl)sulfonylimidazole can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride in dimethylformamide to yield 1-(2,5-Dichlorophenyl)sulfonylimidazole. The overall yield of the synthesis is approximately 50%.
Scientific Research Applications
1-(2,5-Dichlorophenyl)sulfonylimidazole has been extensively used in scientific research due to its potent inhibitory activity against CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, 1-(2,5-Dichlorophenyl)sulfonylimidazole has been widely used as a tool compound to study the role of CK2 in these diseases.
properties
Product Name |
1-(2,5-Dichlorophenyl)sulfonylimidazole |
|---|---|
Molecular Formula |
C9H6Cl2N2O2S |
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylimidazole |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H |
InChI Key |
VDMADHIGYMZGRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



